molecular formula C24H27ClN2O3 B11125769 N-(3-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(3-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11125769
M. Wt: 426.9 g/mol
InChI Key: WGVJTICEINKXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide is a useful research compound. Its molecular formula is C24H27ClN2O3 and its molecular weight is 426.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H27ClN2O3/c1-30-14-13-27-23(29)20-10-3-2-9-19(20)21(24(27)11-4-5-12-24)22(28)26-16-17-7-6-8-18(25)15-17/h2-3,6-10,15,21H,4-5,11-14,16H2,1H3,(H,26,28)

InChI Key

WGVJTICEINKXOT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

Biological Activity

Overview of the Compound

This compound belongs to the class of spirocyclic isoquinolines, which are known for their diverse pharmacological properties. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of spirocyclic isoquinolines often exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-chlorobenzyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide have shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that modifications at the benzyl and methoxyethyl positions can enhance antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Several studies have investigated the anticancer potential of spirocyclic isoquinoline derivatives. For example, a series of N-benzyl amides derived from salinomycin exhibited potent antiproliferative activity against various human cancer cell lines . While specific data on the compound is limited, its structural analogs have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are also noteworthy. Similar compounds have been reported to possess anticonvulsant properties in animal models. For instance, certain N-benzyl derivatives demonstrated significant activity in maximal electroshock seizure (MES) models, indicating their potential as anticonvulsants . The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various N-benzyl derivatives found that specific modifications led to enhanced activity against bacterial strains. The most promising compounds showed minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting a potential new avenue for treating resistant infections .

Case Study 2: Anticancer Activity

In another study examining the anticancer properties of spirocyclic isoquinolines, researchers synthesized several derivatives and tested them against a panel of cancer cell lines. Results indicated that certain structural modifications significantly increased cytotoxicity, with one derivative achieving an IC50 value lower than that of established chemotherapeutics .

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC Values
Salinomycin N-benzyl amideAnticancerVarious cancer cell linesIC50 < 10 µM
Benzyl derivativesAntimicrobialMRSAMIC = 0.5 µg/mL
Spirocyclic isoquinoline analogsAnticonvulsantMES modelED50 = 15 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.